molecular formula C8H4BrN3 B3316037 6-Bromoimidazo[1,2-a]pyridine-7-carbonitrile CAS No. 952206-30-3

6-Bromoimidazo[1,2-a]pyridine-7-carbonitrile

Cat. No.: B3316037
CAS No.: 952206-30-3
M. Wt: 222.04 g/mol
InChI Key: WPHYPLYNIJVNDH-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyridine-7-carbonitrile is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 6th position and a nitrile group at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,2-a]pyridine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoacetophenone derivatives, followed by cyclization and subsequent introduction of the nitrile group . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves optimizing reaction parameters such as temperature, pressure, and reactant concentrations to achieve high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 6-Bromoimidazo[1,2-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit diverse biological activities .

Mechanism of Action

The mechanism of action of 6-Bromoimidazo[1,2-a]pyridine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitrile groups play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: 6-Bromoimidazo[1,2-a]pyridine-7-carbonitrile is unique due to the presence of both bromine and nitrile groups, which confer specific reactivity and potential for diverse functionalization. This makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents .

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridine-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-7-5-12-2-1-11-8(12)3-6(7)4-10/h1-3,5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHYPLYNIJVNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C(=CC2=N1)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-bromo-isonicotinonitrile (5.0 g, 25.3 mmol), NaHCO3 (3.6 g, 42.9 mmol) and chloracetaldehyde (17.0 mL, 114.0 mmol) in EtOH (160 mL) was vigorously stirred and refluxed for 14 h. The reaction mixture was cooled to RT, concentrated under vacuum and the remaining residue was suspended in DCM (500 mL) and brine (100 mL). The aqueous layer was separated and extracted with DCM (5×), and the combined organic fractions were dried over Na2SO4, filtered, and evaporated. The residue was purified by Combi-Flash Companion™ (Isco Inc.) column chromatography (SiO2; gradient elution, [hexane/DCM 1:1]/TBME 95:5→3:7) to yield the title compound (2.97 g, 13.4 mmol, 53%) as an orange solid. MS: 223 [M+1]+; HPLC: AtRet=0.54; TLC: RF 0.17 (hexane/DCM/TBME 1:1:2).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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